molecular formula C7H6F2N4 B1433303 5-[(2,2-Difluoroethyl)amino]pyrazine-2-carbonitrile CAS No. 1550418-74-0

5-[(2,2-Difluoroethyl)amino]pyrazine-2-carbonitrile

Cat. No.: B1433303
CAS No.: 1550418-74-0
M. Wt: 184.15 g/mol
InChI Key: LOLFCQMPYWFUEV-UHFFFAOYSA-N
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Description

5-[(2,2-Difluoroethyl)amino]pyrazine-2-carbonitrile is a pyrazine-derived compound featuring a 2,2-difluoroethylamine substituent at the 5-position and a nitrile group at the 2-position. For example, compounds like (R)-4-amino-6-(5-amino-2-fluorophenyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-2-carbonitrile (29) are synthesized using catalytic hydrogenation or acid-mediated deprotection (). The nitrile group enhances binding affinity through hydrogen bonding, as seen in kinase inhibitors like CCT245737 ().

Properties

IUPAC Name

5-(2,2-difluoroethylamino)pyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N4/c8-6(9)3-13-7-4-11-5(1-10)2-12-7/h2,4,6H,3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOLFCQMPYWFUEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)NCC(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 5-Bromo-pyrazine-2-carboxylate Derivatives

A critical intermediate is 5-bromo-pyrazine-2-carboxylate, which can be converted into various functionalized pyrazine derivatives. According to a patent (CN104245680A), 5-bromo-pyrazine-2-methyl-formiate can be prepared by bromination and subsequent esterification steps under nitrogen atmosphere using reagents such as TMSBr in acetonitrile, followed by workup involving sodium bicarbonate and ethyl acetate extraction.

Step Reagents/Conditions Yield Notes
Bromination of 5-chloropyrazine-2-methyl-formiate TMSBr, acetonitrile, 80°C, nitrogen atmosphere 84% Avoids hydrogen fluoride generation
Workup Sodium bicarbonate aqueous solution, ethyl acetate extraction - Organic layer washed with brine, concentrated with DMA

This intermediate serves as a platform for further functionalization.

Introduction of the Difluoroethyl Amino Group

Amination with Difluoroethylamine or Analogues

The amino group bearing the difluoroethyl substituent can be introduced by nucleophilic substitution or coupling reactions. While direct literature on 5-[(2,2-Difluoroethyl)amino]pyrazine-2-carbonitrile synthesis is limited, analogous methods involve:

  • Reaction of halogenated pyrazine derivatives with difluoroethylamine.
  • Use of protecting groups such as di-tert-butyl iminodicarboxylate to facilitate amination, followed by deprotection.

For example, in related systems, sodium hydride in tetrahydrofuran is used to deprotonate amines or amine precursors, which then react with halomethyl pyrazine derivatives to form the amino-substituted compounds with high yields (up to 84%).

Step Reagents/Conditions Yield Notes
Amination Sodium hydride, tetrahydrofuran, room temperature, 16-28 h 82-84% Protecting groups may be used for amine stability
Deprotection (if applicable) Sodium hydroxide in methanol/water, overnight stirring 94% Yields pure amino derivatives

Formation of the Pyrazine-2-carbonitrile Moiety

The cyano group at the 2-position can be introduced or retained via:

  • Starting from 5-substituted pyrazine-2-carbonitrile derivatives.
  • Utilizing malononitrile or related precursors in condensation reactions under mild conditions.

Mechanochemical synthesis methods have been reported for related pyrazine carbonitrile derivatives, using green, solvent-free approaches with recyclable catalysts such as Fe3O4@SiO2@vanillin@thioglycolic acid nanoparticles at room temperature. This approach offers an environmentally friendly alternative for preparing amino-pyrazole-carbonitriles, which could be adapted for pyrazine analogues.

Summary Table of Preparation Conditions and Yields

Preparation Step Reagents / Conditions Yield (%) Key Notes
5-Bromo-pyrazine-2-methyl-formiate synthesis TMSBr, acetonitrile, 80°C, nitrogen 84 Avoids HF generation, industrially favorable
Amination with difluoroethylamine (or protected amine) NaH, THF, RT, 16-28 h 82-84 High yield, use of protecting groups possible
Deprotection of amine intermediates NaOH, MeOH/H2O, overnight 94 Efficient isolation of amino derivatives
Mechanochemical synthesis of amino-pyrazole-carbonitriles Fe3O4@SiO2@vanillin@thioglycolic acid MNPs, RT Not specified Green synthesis, catalyst recyclable

Research Findings and Considerations

  • Industrial Feasibility: The method involving TMSBr for bromopyrazine intermediate preparation is advantageous industrially due to the absence of toxic HF byproducts and the use of inexpensive reagents.

  • Green Chemistry Approaches: Mechanochemical methods offer solvent-free, mild conditions for amino-carbonitrile synthesis, potentially reducing environmental impact.

  • Protecting Group Strategies: Use of di-tert-butyl iminodicarboxylate and related carbamates facilitates amination steps by stabilizing reactive amines and improving yields.

  • Purification and Analysis: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are standard for monitoring reaction progress and confirming product purity.

Chemical Reactions Analysis

5-[(2,2-Difluoroethyl)amino]pyrazine-2-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

Pharmaceutical Applications

1.1 Alzheimer's Disease Treatment

One of the prominent applications of 5-[(2,2-Difluoroethyl)amino]pyrazine-2-carbonitrile is in the treatment of Alzheimer's Disease. Research indicates that this compound acts as an inhibitor of Beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1), which plays a crucial role in the formation of amyloid plaques associated with Alzheimer's. The inhibition of BACE-1 can potentially slow down the progression of neurodegeneration associated with this disease .

1.2 Cancer Therapeutics

The compound has also been studied for its potential use in cancer therapies. It is known to target adenosine receptors, particularly A2a receptors, which are implicated in various cancers such as non-small cell lung cancer (NSCLC), renal cell carcinoma (RCC), and breast cancer. By modulating the activity of these receptors, this compound may help in reducing tumor growth and enhancing the efficacy of existing treatments .

Biochemical Research Applications

2.1 Enzyme Inhibition Studies

This compound has been employed in studies aimed at understanding enzyme inhibition mechanisms. For instance, it has been identified as a potent inhibitor of checkpoint kinase 1 (CHK1), which is crucial in DNA damage response pathways. This property makes it a valuable tool for researchers investigating cancer biology and therapeutic resistance mechanisms .

2.2 Buffering Agent in Cell Cultures

In biochemical applications, this compound has been utilized as a non-ionic organic buffering agent in cell cultures, particularly within pH ranges suitable for various biological processes. Its stability and compatibility with cellular environments make it an effective choice for maintaining optimal pH conditions during experiments .

Summary of Applications

Application AreaSpecific Use CaseMechanism/Target
Alzheimer's DiseaseInhibition of BACE-1Reduces amyloid plaque formation
Cancer TherapyTargeting adenosine receptorsModulates tumor growth
Biochemical ResearchCHK1 inhibition studiesInvestigates DNA damage response
Cell CultureNon-ionic buffering agentMaintains pH stability

Case Study: Inhibition of BACE-1

A study focusing on the inhibition of BACE-1 demonstrated that compounds similar to this compound can significantly reduce amyloid-beta levels in vitro. The results indicated a dose-dependent response where higher concentrations led to greater inhibition, suggesting its potential as a therapeutic agent for Alzheimer's Disease .

Mechanism of Action

The mechanism of action of 5-[(2,2-Difluoroethyl)amino]pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The difluoroethylamino group and the pyrazine ring play crucial roles in its binding to target molecules, influencing their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, biological targets, and therapeutic applications of 5-[(2,2-Difluoroethyl)amino]pyrazine-2-carbonitrile with related pyrazine-2-carbonitrile derivatives:

Compound Substituents Molecular Formula Biological Target Therapeutic Application Key References
This compound 5-(2,2-Difluoroethylamino), 2-cyanopyrazine C₇H₅F₂N₅ Not explicitly stated Likely kinase inhibition (inferred) N/A
CCT245737 5-((4-((Morpholin-2-ylmethyl)amino)-5-(trifluoromethyl)pyridin-2-yl)amino) C₁₉H₂₀F₃N₇O CHK1 kinase Potentiator of DNA-damaging chemo
Prexasertib (LY-2606368) 5-({5-[2-(3-aminopropoxy)-6-methoxyphenyl]-1H-pyrazol-3-yl}amino) C₁₈H₁₉N₇O₂ CHK1/CHK2 kinases Advanced cancers
YM7 5-({6-[(piperidin-4-ylmethyl)amino]pyrimidin-4-yl}amino) C₁₅H₁₈N₈ Kinase (unspecified) Research tool
5-Chloropyrazine-2-carbonitrile 5-chloro, 2-cyanopyrazine C₅H₂ClN₃ Intermediate Synthetic precursor

Structural and Functional Insights

Substituent Impact on Potency and Selectivity CCT245737: The morpholine and trifluoromethyl groups enhance CHK1 binding via hydrogen bonding (Glu85, Cys87) and hydrophobic interactions, respectively . Its selectivity over hERG is achieved by balancing lipophilicity and basicity. Prexasertib: The pyrazole and methoxyphenyl groups confer CHK1/CHK2 dual inhibition, enabling single-agent antitumor activity . Target Compound: The 2,2-difluoroethyl group may reduce metabolic degradation compared to non-fluorinated analogs (e.g., ethylamino derivatives), while the nitrile aids hinge-region binding in kinases.

Synthetic Complexity

  • Compounds with heterocyclic substituents (e.g., morpholine in CCT245737) require multi-step syntheses involving coupling and deprotection (). In contrast, simpler derivatives like 5-chloropyrazine-2-carbonitrile are synthesized in fewer steps .

Therapeutic Scope

  • CCT245737 : Orally active CHK1 inhibitor with efficacy in RAS-mutant NSCLC and lymphoma .
  • Prexasertib : Clinical candidate for solid tumors and hematologic malignancies .
  • Target Compound : Likely targets kinases or DNA repair pathways, but specific applications require experimental validation.

Key Research Findings

  • Kinase Selectivity : The trifluoromethyl group in CCT245737 improves cellular potency (IC₅₀ = 3 nM) by enhancing hydrophobic interactions .
  • hERG Inhibition Mitigation : Lipophilicity (clogP < 3) and basicity (pKa ~7.5) are critical for reducing off-target effects in this series .
  • Metabolic Stability: Fluorinated substituents (e.g., 2,2-difluoroethyl) may prolong half-life compared to non-fluorinated analogs (e.g., ethylamino derivatives).

Biological Activity

5-[(2,2-Difluoroethyl)amino]pyrazine-2-carbonitrile is a fluorinated compound that has garnered attention for its biological activity, particularly in the context of drug development and therapeutic applications. This article explores its synthesis, biological evaluation, and potential therapeutic implications based on diverse research findings.

Synthesis

The synthesis of this compound involves several chemical reactions that incorporate the difluoroethyl moiety into the pyrazine structure. The presence of fluorine atoms is known to enhance the pharmacological profile of compounds by improving their metabolic stability and bioavailability. The synthetic strategies typically utilize standard organic chemistry techniques such as nucleophilic substitution and cyclization reactions.

Antiviral Activity

Research indicates that fluorinated compounds similar to this compound exhibit significant antiviral properties. For instance, compounds with a difluorocyclopropyl group have shown potent activity against herpes simplex virus type 1 (HSV-1), with IC50 values indicating effective inhibition at low concentrations . While specific data on this compound's antiviral activity is limited, its structural analogs suggest a potential for similar efficacy.

Inhibition of Enzymatic Activity

Molecular docking studies have been conducted to evaluate the binding affinity of this compound to various biological targets. For example, studies on related compounds have shown promising inhibitory activity against enzymes like BACE1, which is implicated in Alzheimer's disease pathology . The binding affinity scores from these studies suggest that fluorinated derivatives can effectively inhibit target enzymes involved in critical biological pathways.

Case Study: BACE Inhibitors

A series of studies have focused on the development of BACE inhibitors that incorporate fluorinated groups. These inhibitors have demonstrated improved selectivity and potency in reducing amyloid-beta levels in vivo, which is crucial for Alzheimer's disease treatment . The incorporation of difluoroethyl groups has been linked to enhanced pharmacokinetic properties, making them viable candidates for further development.

Comparative Biological Activity

The biological activity of this compound can be compared with other fluorinated compounds:

Compound NameTarget ActivityIC50 Value (µM)Reference
5-(2,2-Difluorocyclopropyl)-2'-deoxyuridineAntiviral (HSV-1)5
Fluorinated BACE inhibitorsAmyloid-beta reductionVaries
5-Amino-pyrazine-2-carbonitrileGeneral cytotoxicityNot specified

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing 5-[(2,2-Difluoroethyl)amino]pyrazine-2-carbonitrile and its analogs?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including amination, nucleophilic substitution, and cyclization. For example, intermediates like 5-aminopyrazine-2-carbonitrile are functionalized with 2,2-difluoroethyl groups via SN2 reactions under inert conditions. Key steps may require palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) to introduce substituents . Purification often employs flash chromatography or recrystallization, with yields optimized by controlling reaction temperature and stoichiometry .

Q. How is the purity and structural integrity of this compound validated in research settings?

  • Methodological Answer : Characterization relies on LC-MS for molecular weight confirmation and HPLC for purity assessment (>98% by area normalization). Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) confirms regioselectivity and substituent orientation. X-ray crystallography may resolve ambiguities in stereochemistry for crystalline derivatives . Stability studies under varying pH and temperature conditions are critical for ensuring compound integrity during storage (-20°C in anhydrous DMSO) .

Q. What are the key physicochemical properties influencing the biological activity of this compound?

  • Methodological Answer : Solubility (<0.73 mg/mL in DMSO) and logP (predicted ~2.1) dictate cellular permeability. The electron-withdrawing carbonitrile group enhances hydrogen bonding with kinase active sites, while the 2,2-difluoroethyl moiety improves metabolic stability by resisting oxidative dealkylation . Computational modeling (e.g., molecular docking) validates interactions with targets like CHK1 .

Advanced Research Questions

Q. How can researchers optimize this compound for selective CHK1 inhibition while minimizing off-target effects?

  • Methodological Answer : Multiparameter optimization balances CHK1 potency (IC50 < 10 nM) with selectivity over related kinases (e.g., CHK2, CDK1). Cellular assays (e.g., kinase profiling panels) identify off-target binding. Substituent modifications, such as morpholine derivatives, reduce hERG inhibition by lowering lipophilicity (clogP < 3) . In vivo PK/PD studies in xenograft models correlate plasma exposure (AUC) with tumor growth inhibition .

Q. What experimental strategies resolve contradictions in reported solubility and stability data for this compound?

  • Methodological Answer : Discrepancies arise from solvent polarity and hydration states. Standardized protocols (e.g., shake-flask method in PBS at 25°C) ensure reproducibility. Degradation products are identified via accelerated stability studies (40°C/75% RH) and LC-MS/MS. For DMSO stock solutions, lyophilization followed by argon-blanketed storage mitigates hydrolysis .

Q. How do structural analogs of this compound achieve blood-brain barrier (BBB) penetration in preclinical models?

  • Methodological Answer : Analogues with reduced molecular weight (<450 Da) and increased polar surface area (<90 Ų) enhance BBB permeability. In vivo studies using LC-MS quantify brain-to-plasma ratios (target >0.3). Co-administration with P-glycoprotein inhibitors (e.g., elacridar) validates efflux transporter involvement .

Q. What in vitro and in vivo models are most effective for evaluating the DNA damage response (DDR) potentiation by this compound?

  • Methodological Answer : In vitro, γH2AX foci formation in TP53-mutant cell lines (e.g., HCT116) confirms DDR activation. Synergy with DNA-damaging agents (e.g., gemcitabine) is quantified via combination index (CI) using Chou-Talalay analysis. In vivo, patient-derived xenografts (PDX) with homologous recombination deficiency (HRD) assess tumor regression efficacy .

Data Analysis & Experimental Design

Q. How should researchers design dose-ranging studies to mitigate hERG inhibition risks?

  • Methodological Answer : Patch-clamp assays determine IC50 for hERG (target >30 μM). In silico models (e.g., QSAR) guide structural modifications to reduce basicity and aromatic stacking. Dose escalation in cynomolgus monkeys monitors QT prolongation, with safety margins ≥10-fold below efficacious plasma levels .

Q. What statistical approaches are recommended for analyzing conflicting kinase inhibition profiles across studies?

  • Methodological Answer : Hierarchical clustering of kinase inhibition data (e.g., Eurofins KinaseProfiler) identifies assay-specific variability. Bayesian meta-analysis integrates IC50 values from multiple labs, weighting by assay robustness (e.g., Z’-factor >0.5). Cross-validation with CRISPR-Cas9 knockout models confirms target specificity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-[(2,2-Difluoroethyl)amino]pyrazine-2-carbonitrile
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5-[(2,2-Difluoroethyl)amino]pyrazine-2-carbonitrile

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